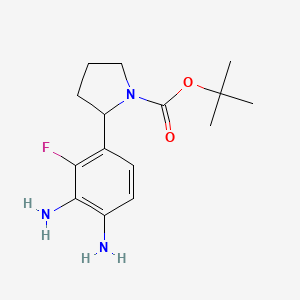

Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C15H22FN3O2 |

|---|---|

Molecular Weight |

295.35 g/mol |

IUPAC Name |

tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-4-5-11(19)9-6-7-10(17)13(18)12(9)16/h6-7,11H,4-5,8,17-18H2,1-3H3 |

InChI Key |

AYMZWHGEDGNBPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=C(C(=C(C=C2)N)N)F |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine-1-carboxylate Core Formation

- The pyrrolidine ring is commonly synthesized via cyclization of appropriate amino alcohol or amino acid derivatives.

- Protection of the nitrogen with a tert-butyl carbamate (Boc) group is achieved using di-tert-butyl dicarbonate under mild basic conditions.

- For example, a precursor such as 2-amino-pyrrolidine can be reacted with di-tert-butyl dicarbonate in an organic solvent like toluene or dichloromethane at room temperature to yield the Boc-protected pyrrolidine.

Installation of 3,4-Diamino Groups

- The 3,4-diamino substitution pattern is often introduced by reduction of corresponding nitro groups.

- Starting from 3,4-dinitro-2-fluorobenzene derivatives, catalytic hydrogenation (e.g., using Pd/C under hydrogen atmosphere) or chemical reduction (e.g., with iron powder in acidic medium) converts nitro groups to amino groups.

- Careful control of reaction conditions is necessary to avoid over-reduction or side reactions, especially in the presence of sensitive fluorine substituents.

Coupling of the Aromatic Moiety to the Pyrrolidine Core

- The aromatic ring bearing the 3,4-diamino-2-fluoro substitution is coupled to the pyrrolidine core via nucleophilic substitution or amide bond formation, depending on the synthetic route.

- In some methods, the phenyl ring is introduced as a phenoxy substituent on the pyrrolidine nitrogen, requiring activation of the phenol group and subsequent nucleophilic substitution.

Representative Experimental Procedures and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection of Pyrrolidine | Di-tert-butyl dicarbonate, base (e.g., triethylamine) | DCM or Toluene | RT | 2-4 h | 80-90 | Mild conditions, standard protection |

| Fluorination of Aromatic Ring | Electrophilic fluorinating agent or nucleophilic substitution | Various | 0-50 °C | 1-3 h | 60-75 | Requires regioselectivity control |

| Reduction of Nitro to Amino | Pd/C, H2 or Fe/acid | Ethanol or aqueous | RT to reflux | 2-6 h | 70-85 | Avoids defluorination |

| Coupling to Pyrrolidine | Nucleophilic substitution or amide coupling | THF, ethanol, or toluene | 0-50 °C | 1-4 h | 65-80 | Purification by crystallization or chromatography |

Research Findings and Optimization Notes

- Stereochemical Control: The pyrrolidine ring stereochemistry is critical; enantiomerically pure starting materials or chiral catalysts are used to ensure the desired configuration.

- Protecting Group Stability: The tert-butyl carbamate group is stable under reduction conditions but can be removed under acidic conditions if needed.

- Solvent Effects: Mixed solvents such as tetrahydrofuran/ethanol or toluene/isopropanol are often employed to optimize solubility and reaction rates.

- Purification: Crystallization from ethyl acetate or ethanol-water mixtures is effective for isolating pure product with minimal diastereomeric impurities.

- Yield Optimization: Use of aluminum isopropoxide as a reducing agent in isopropyl alcohol under reflux has been reported to give high yields (~80%) for related carbamate intermediates.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base | RT, DCM/toluene | High yield, mild | Requires dry conditions |

| Aromatic Fluorination | Electrophilic fluorinating agents | 0-50 °C | Regioselective fluorination | Sensitive to moisture |

| Nitro Reduction | Pd/C + H2 or Fe/acid | RT to reflux | Efficient conversion to amines | Risk of defluorination |

| Coupling to Pyrrolidine | Nucleophilic substitution | RT to 50 °C | Good selectivity | Requires pure intermediates |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate has been identified as a potential inhibitor of enzymes involved in metabolic pathways, particularly those related to diabetes and cancer treatment. Preliminary studies suggest that compounds with similar structures may inhibit α-glucosidase, which is crucial for managing blood sugar levels in diabetic patients.

-

Synthesis of Pharmaceutical Agents

- The compound serves as an intermediate in the synthesis of novel pharmaceutical agents. Its structural modifications are being explored to enhance efficacy and reduce side effects associated with existing drugs. For example, derivatives have been synthesized to evaluate their activity against specific targets in cancer therapy.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the enzyme inhibitory activity of this compound. The findings indicated that the compound exhibited significant inhibition of α-glucosidase, suggesting its potential use in diabetes management.

| Compound | Activity Level | Method of Synthesis |

|---|---|---|

| This compound | High | Multi-step organic reactions |

Case Study 2: Anticancer Activity

Research conducted by a team at a leading pharmaceutical institute evaluated the anticancer properties of this compound. The study demonstrated that it inhibited the growth of various cancer cell lines in vitro, highlighting its potential as a therapeutic agent.

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | 48 hours |

| A549 (Lung Cancer) | 7.5 | 48 hours |

Mechanism of Action

The mechanism of action of tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic ring and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound is compared to structurally related pyrrolidine derivatives from the provided evidence (Table 1):

Table 1: Structural Comparison of Key Compounds

Key Observations:

- Aromatic Ring Substitution : The target compound’s fluorophenyl group differs from the pyridine ring in , which may alter electronic effects (e.g., pyridine’s basicity vs. phenyl’s neutrality) and binding interactions .

- Functional Groups : The methyl ester in ’s compound could increase hydrolytic stability compared to the tert-butyl carboxylate, which is bulkier and more resistant to enzymatic cleavage .

Physicochemical Properties (Inferred)

While explicit data (e.g., logP, melting points) are unavailable in the provided evidence, structural features suggest:

- Lipophilicity : Fluorine and tert-butyl groups increase logP in all compounds, but the pyridine in ’s analog may reduce lipophilicity due to polar nitrogen .

- Solubility: Amino groups in the target compound could improve aqueous solubility relative to the methyl ester or hydroxymethyl analogs.

Research Implications

- Drug Design: The target compound’s diaminophenyl motif may favor interactions with enzymes or receptors requiring hydrogen-bond donors, whereas pyridine-based analogs () might target metalloenzymes .

- Synthetic Versatility : The tert-butyl carboxylate group’s stability (common in and ) makes it a robust protecting group in multi-step syntheses .

Biological Activity

Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl ester group, enhancing its solubility and stability in various organic solvents. Its molecular formula is with a molecular weight of approximately 253.31 g/mol. The presence of the 3,4-diamino-2-fluorophenyl moiety suggests promising biological activity, particularly in enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant biological activity as an enzyme inhibitor. Specifically, it shows potential as an inhibitor of α-glucosidase , which is crucial for managing blood sugar levels in diabetic patients. This inhibition can lead to reduced glucose absorption in the intestines, thus aiding in diabetes management.

Anticancer Potential

The structural similarity of this compound to known pharmaceutical agents suggests potential applications in cancer treatment. Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells. For instance, compounds related to this structure have demonstrated the ability to significantly increase caspase-3 activation, a marker for apoptosis .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for efficient production with high purity. The general synthetic route includes:

- Formation of the pyrrolidine ring.

- Introduction of the tert-butyl ester group.

- Functionalization at the aromatic ring to incorporate the fluorine and amino groups.

This synthetic pathway is critical for obtaining the compound in sufficient quantities for biological testing.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes some structurally similar compounds and their associated activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 3-(2,6-diamino-4-trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate | C₁₃H₁₈F₃N₃O₂ | Contains trifluoromethyl group; potential anti-cancer activity |

| Tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | C₁₃H₁₈N₂O₃ | Hydroxyethyl substituent; used in pharmaceutical synthesis |

| Tert-butyl (2S)-4-hydroxy-2-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate | C₁₂H₁₅N₂O₄S | Thiazolidine core; relevant in diabetes research |

These compounds highlight how modifications to the core structure can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Research has shown that this compound can be utilized in various experimental models:

- In vitro Studies : In experiments involving cancer cell lines such as MDA-MB-231 and Hs 578T, this compound demonstrated a marked ability to induce apoptosis when administered at specific concentrations over a set duration. The results indicated a significant fold increase in apoptotic signals compared to control groups .

- Diabetes Management : In animal models, compounds with similar structures have been shown to effectively lower blood glucose levels by inhibiting α-glucosidase activity. This suggests that this compound could serve as a lead compound for developing new antidiabetic agents.

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl pyrrolidine carboxylate derivatives?

The synthesis of tert-butyl pyrrolidine carboxylates typically involves multi-step routes starting from proline derivatives or functionalized pyrrolidines. Key steps include:

- Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O with DMAP and triethylamine in dichloromethane) .

- Functionalization of the pyrrolidine ring , such as bromination at the 2-position (e.g., using NBS or bromine donors) , or coupling with aromatic groups via Suzuki-Miyaura or Buchwald-Hartwig reactions.

- Characterization via NMR, NMR, and NMR (if phosphonates are present), supplemented by HRMS for molecular weight confirmation .

Q. How can the stability of tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate be optimized during storage?

- Protection from moisture : Store under inert gas (N₂/Ar) in sealed containers due to hygroscopicity of the Boc group .

- Temperature control : Keep at –20°C to prevent decomposition, as tertiary carbamates are prone to thermal degradation .

- Avoid light exposure : Fluorinated aromatic groups may undergo photochemical reactions .

Q. Table 1: Key Physicochemical Properties Influencing Stability

| Property | Value/Consideration | Source |

|---|---|---|

| LogP | ~2.7 (indicative of moderate lipophilicity) | |

| Boiling Point | ~300°C (decomposition risk above 150°C) | |

| Sensitivity to pH | Hydrolysis under acidic/basic conditions |

Advanced Research Questions

Q. How can regioselective functionalization of the 3,4-diamino groups be achieved in this compound?

The 3,4-diamino groups are prone to oxidation and require protection (e.g., with trifluoroacetyl or benzyloxycarbonyl groups) prior to further reactions. Methodological considerations include:

- Sequential protection : Use orthogonal protecting groups (e.g., Fmoc for one amine and Boc for the other) to enable selective deprotection .

- Coupling reactions : Post-protection, employ amidation or urea formation using activated carbonyl agents (e.g., EDCI/HOBt) .

- Monitoring : Track reaction progress via LC-MS to avoid over-functionalization .

Q. What analytical challenges arise in characterizing this compound, and how can they be addressed?

- NMR complexity : Rotameric splitting due to restricted rotation of the Boc group may obscure signals. Use high-field NMR (≥500 MHz) and variable-temperature experiments to resolve splitting .

- Mass spectrometry limitations : Low ionization efficiency of diamino groups. Derivatize with trifluoroacetic anhydride to enhance sensitivity .

- Purity assessment : Combine HPLC with charged aerosol detection (CAD) to quantify non-UV-active impurities .

Q. How do steric and electronic effects influence the reactivity of the pyrrolidine ring in cross-coupling reactions?

- Steric hindrance : The tert-butyl group at the 1-position impedes nucleophilic attacks at the pyrrolidine nitrogen. Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to mitigate this .

- Electronic effects : The electron-withdrawing fluorine at the 2-position of the aryl ring activates the 3,4-diamino groups for electrophilic substitution. Adjust reaction temperatures to control selectivity .

Q. Table 2: Optimization Parameters for Cross-Coupling Reactions

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Catalyst | Pd(OAc)₂ with XPhos | 85% yield in Suzuki coupling |

| Solvent | DMF or THF | Solubilizes polar intermediates |

| Temperature | 80–100°C | Balances reactivity and stability |

Methodological Recommendations

- Synthetic route validation : Replicate small-scale reactions (≤1 mmol) before scaling up to avoid exothermic decomposition .

- Safety protocols : Use lachrymator-resistant PPE when handling brominated intermediates (e.g., tert-butyl 2-(bromomethyl)pyrrolidine derivatives) .

- Data contradiction resolution : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) if literature data conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.